molecular formula C13H18N2O5 B6434808 2-methyl-3-(piperidin-3-yloxy)pyridine; oxalic acid CAS No. 2549049-21-8

2-methyl-3-(piperidin-3-yloxy)pyridine; oxalic acid

Cat. No.: B6434808
CAS No.: 2549049-21-8
M. Wt: 282.29 g/mol
InChI Key: DLEUDVYEXMZRLX-UHFFFAOYSA-N
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Description

2-methyl-3-(piperidin-3-yloxy)pyridine; oxalic acid is a compound that combines a pyridine derivative with a piperidine moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both pyridine and piperidine rings in its structure makes it a versatile molecule for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(piperidin-3-yloxy)pyridine typically involves the reaction of 2-methyl-3-hydroxypyridine with piperidine under specific conditions. The hydroxyl group of the pyridine derivative is replaced by the piperidine moiety through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(piperidin-3-yloxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

2-methyl-3-(piperidin-3-yloxy)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-(piperidin-3-yloxy)pyridine: A similar compound without the oxalic acid component.

    Pyridine derivatives: Compounds with modifications on the pyridine ring.

    Piperidine derivatives: Compounds with different substituents on the piperidine ring.

Uniqueness

2-methyl-3-(piperidin-3-yloxy)pyridine; oxalic acid is unique due to the combination of pyridine and piperidine rings, which provides a distinct set of chemical and biological properties. The presence of oxalic acid can also influence its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-3-piperidin-3-yloxypyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.C2H2O4/c1-9-11(5-3-7-13-9)14-10-4-2-6-12-8-10;3-1(4)2(5)6/h3,5,7,10,12H,2,4,6,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEUDVYEXMZRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2CCCNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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